molecular formula C25H28N2O3S B5148693 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide

Cat. No.: B5148693
M. Wt: 436.6 g/mol
InChI Key: MNQYIUDLOYSOON-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide is an organic compound characterized by its complex structure, which includes sulfonyl and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide typically involves a multi-step process:

    Formation of Sulfonamide Intermediate: The reaction of 4-methylbenzenesulfonyl chloride with 4-methylbenzylamine forms an intermediate sulfonamide.

    Final Product Formation: This intermediate is then reacted with N-(2-phenylethyl)acetamide under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-methylphenyl)sulfonyl]amino-2-phenylacetate: Similar structure but with a methyl ester group.

    2-{[(4-methylphenyl)amino]methyl}phenol: Contains a phenol group instead of an acetamide group.

Uniqueness

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide is unique due to its combination of sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20-8-12-23(13-9-20)18-27(31(29,30)24-14-10-21(2)11-15-24)19-25(28)26-17-16-22-6-4-3-5-7-22/h3-15H,16-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQYIUDLOYSOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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